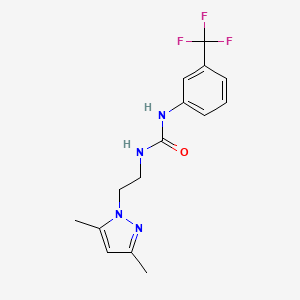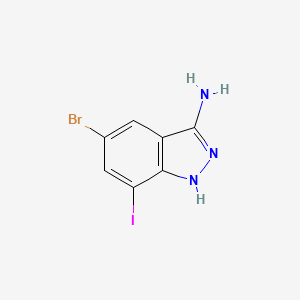
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide” is a chemical compound. It’s related to “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate”, which has a molecular weight of 291.28 .
Molecular Structure Analysis
The molecular structure of a related compound, “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate”, is given by the InChI code: 1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine”, are as follows: It has a predicted boiling point of 318.8±42.0 °C and a predicted density of 1.05±0.1 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
The compound falls within the class of organic compounds featuring tetrahydro-2H-thiopyran and piperidinyl motifs. Such structures are often key intermediates in the synthesis of complex molecules. For instance, heterospirocyclic compounds containing tetrahydro-2H-thiopyran units have been synthesized and utilized as synthons for heterocyclic α-amino acids, demonstrating their utility in peptide chemistry (Strässler, Linden, & Heimgartner, 1997). These compounds have shown potential in the formation of tripeptides, indicating their significance in synthesizing bioactive peptides and studying their conformational properties.
Medicinal Chemistry
Compounds containing the piperidinyl group, similar to the given chemical, have been explored for their pharmacological properties. For example, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, an analog with a piperidine ring, was studied for its conformational behavior as an H3-receptor antagonist, highlighting the importance of conformational analysis in designing receptor antagonists (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997). This research demonstrates how modifications to the piperidine scaffold can impact the biological activity of compounds, which is crucial for developing new therapeutic agents.
Drug Design
In the realm of drug design, the structural motifs present in "N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide" are often key components of molecules with potential therapeutic applications. For instance, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, incorporating piperazine derivatives, have been identified as inhibitors of pyruvate dehydrogenase kinase, showcasing the role of such structures in modulating enzymatic activity (Aicher, Anderson, Gao, Shetty, Coppola, Stanton, Knorr, Sperbeck, Brand, Vinluan, Kaplan, Dragland, Tomaselli, Islam, Lozito, Liu, Maniara, Fillers, DelGrande, Walter, & Mann, 2000). This underscores the potential of compounds with similar structural features in the discovery and development of new drugs targeting metabolic enzymes.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-16(2,3)15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQZKILWQJOVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2440807.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B2440812.png)
![1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2440813.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2440815.png)


![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)

